4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide
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Overview
Description
“4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound . It has been studied for its potential anticonvulsant properties .
Synthesis Analysis
This compound can be synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve the coupling of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with various substituted amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using various analytical techniques .Mechanism of Action
Target of Action
It’s known that compounds with an isoindoline nucleus have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with an isoindoline nucleus are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Advantages and Limitations for Lab Experiments
The 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent biological and pharmacological properties, making it an ideal candidate for drug development. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide. One potential direction is the development of novel drug candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential anticancer properties and its mechanism of action in cancer cells. Further research is also needed to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent biological and pharmacological properties, making it an ideal candidate for drug development. Further research is needed to explore its potential applications and mechanism of action in various fields.
Synthesis Methods
The synthesis of 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide involves the reaction of 4-butoxyaniline with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Scientific Research Applications
The 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide has been studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Safety and Hazards
properties
IUPAC Name |
4-butoxy-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-11-25-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14-16(15)19(24)21-18(14)23/h4-10H,2-3,11H2,1H3,(H,20,22)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRVERFULDFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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